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molecular formula C14H13N3O3 B1589568 N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide CAS No. 848133-75-5

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Cat. No. B1589568
M. Wt: 271.27 g/mol
InChI Key: OVURAHRGGCJNEB-UHFFFAOYSA-N
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Patent
US07365203B2

Procedure details

3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline 6 was reacted with a chlorine-substituting reagent to yield 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline 7 followed by condensation with 3-chloro-4-fluoroaniline optionally in the presence of acid to yield N-[4-(3-Chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-acetamide 8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[C:8]2[NH:10][CH:11]=[C:12]([C:15]#[N:16])[C:13](=O)[C:7]2=[CH:6][C:5]=1[NH:17][C:18]([CH3:20])=[O:19].[Cl:21]Cl>>[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[C:8]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[C:13]([Cl:21])[C:7]2=[CH:6][C:5]=1[NH:17][C:18]([CH3:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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